[Bis(trifluoroacetoxy)iodo]pentafluorobenzene [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
Brand Name: Vulcanchem
CAS No.: 14353-88-9
VCID: VC21019898
InChI: InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21
SMILES: C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F
Molecular Formula: C10F11IO4
Molecular Weight: 519.99 g/mol

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene

CAS No.: 14353-88-9

Cat. No.: VC21019898

Molecular Formula: C10F11IO4

Molecular Weight: 519.99 g/mol

* For research use only. Not for human or veterinary use.

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene - 14353-88-9

Specification

CAS No. 14353-88-9
Molecular Formula C10F11IO4
Molecular Weight 519.99 g/mol
IUPAC Name [(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21
Standard InChI Key OQWAXRPJEPTTSZ-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F
Canonical SMILES C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator